molecular formula C12H19NO4 B8219167 tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B8219167
M. Wt: 241.28 g/mol
InChI Key: HAXMQLQEAARTBD-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1250999-73-5) is a heterocyclic spiro compound with a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.29 g/mol . It features a spiro[3.5]nonane core containing both an oxygen (5-oxa) and a nitrogen (8-aza) atom, along with a tert-butyl carbamate protecting group. This compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its purity is typically ≥97%, and it is commercially available from suppliers such as Aladdin Scientific and Enamine Ltd .

Properties

IUPAC Name

tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-12(8-13)6-9(14)7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXMQLQEAARTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Notable Features
tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (Target Compound) 1250999-73-5 C₁₂H₁₉NO₄ 241.29 2-oxo, 5-oxa, 8-aza, tert-butyl carbamate ≥97% Spirocyclic scaffold with mixed heteroatoms; versatile synthetic intermediate .
tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1251019-55-2 C₁₂H₂₂N₂O₃ 242.32 2-amino, 8-oxa, 5-aza, tert-butyl carbamate N/A Amino group enhances hydrogen bonding; potential for peptide coupling .
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride 2241130-99-2 C₁₁H₂₁ClN₂O₃ 264.75 5-oxa, 2,8-diaza, tert-butyl carbamate, HCl salt 95–98% Improved water solubility due to HCl salt; used in high-throughput phasing .
tert-Butyl 2-oxo-8-azaspiro[3.5]nonane-8-carboxylate 1359704-84-9 C₁₃H₂₁NO₃ 239.31 2-oxo, 8-aza, tert-butyl carbamate N/A Lacks 5-oxa group; simpler spiro structure with reduced polarity .
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate 1839060-95-5 C₁₁H₁₉N₃O₃ 241.29 7-oxo, 2,5,8-triaza, tert-butyl carbamate N/A Triaza system increases basicity; potential for metal coordination .
tert-Butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate 2169022-82-4 C₁₃H₂₄N₂O₃ 256.34 6-aminomethyl, 5-oxa, 8-aza, tert-butyl carbamate N/A Aminomethyl side chain enables conjugation with biomolecules .

Structural and Functional Analysis

Heteroatom Substitution
  • The target compound contains 5-oxa (oxygen) and 8-aza (nitrogen) atoms, creating a polar spirocyclic system suitable for interactions with biological targets .
  • In contrast, tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride replaces the 2-oxo group with a second nitrogen (2,8-diaza), enhancing its basicity and forming a stable hydrochloride salt .
Solubility and Stability
  • The hydrochloride derivative (CAS: 2241130-99-2) exhibits superior aqueous solubility compared to the neutral target compound, making it advantageous for crystallization studies .
  • The 2-amino analog (CAS: 1251019-55-2) may exhibit higher solubility in polar solvents due to its primary amine group .

Commercial Availability and Suppliers

  • Target Compound : Supplied by Aladdin Scientific (100 mg, ≥97%) and Enamine Ltd (CAS: 1250999-73-5) .
  • Hydrochloride Analog : Available from BLD Pharm Ltd. (1g, 98%) and Pharmablock (1g, 95%) .
  • 2-Amino Variant: Offered by CymitQuimica (100 mg, 537.00 €) .

Key Discrepancies and Notes

  • Safety data for most analogs remain unspecified; however, the hydrochloride derivative (CAS: 2241130-99-2) includes hazard codes H315 (skin irritation) and H319 (eye irritation) .

Biological Activity

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework, presents opportunities for various biological activities, particularly in the realm of drug development and therapeutic applications.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1250999-73-5

Biological Activity Overview

Research indicates that compounds related to the azaspiro framework exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition could have implications for pain management and inflammation control.
  • Chemokine Receptor Modulation : Some derivatives have been reported to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are crucial in immune responses and have been targeted in treatments for HIV and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antimicrobial Activity : Preliminary assays indicate that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

Case Studies

  • Case Study on FAAH Inhibition :
    • A study highlighted the compound's role as a FAAH inhibitor, which could enhance endocannabinoid signaling. This activity was assessed using enzyme assays where the compound showed a significant reduction in FAAH activity compared to controls.
    • Data Table :
    Concentration (µM)% Inhibition
    115%
    1045%
    5075%
  • Chemokine Receptor Activity :
    • Another investigation focused on the modulation of CCR3 and CCR5 receptors. The compound was tested for its ability to inhibit receptor activation by chemokines.
    • Results Summary :
      • At a concentration of 100 µM, the compound inhibited CCR3 activation by approximately 60%, indicating significant pharmacological potential for treating diseases linked to these receptors.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Functionalization at the carboxylate position to enhance biological activity.

Synthetic Pathway Example

A typical synthetic pathway might include:

  • Reacting appropriate precursors under acidic conditions.
  • Purifying the product through crystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate?

  • Methodology : The compound is typically synthesized via spiroannulation reactions involving bicyclic lactams or ketones. For example, tert-butyl carbamate-protected intermediates (e.g., Boc-protected azaspiro compounds) are common precursors . Cyclization under acidic or basic conditions (e.g., using trifluoroacetic acid or DBU) facilitates spiro-ring formation. Post-synthetic purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve ≥95% purity, as reported for analogous spirocyclic derivatives .

Q. How is the compound characterized structurally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves the spirocyclic conformation and stereochemistry.
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish the tert-butyl group (δ ~1.4 ppm for 1^1H; ~28 ppm for 13^13C) and carbonyl signals (δ ~170 ppm for the ester carbonyl) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H18_{18}N2_2O3_3: theoretical 238.13 g/mol) .

Q. What safety precautions are essential during handling?

  • Methodology :

  • Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in fume hoods with HEPA filters .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of the spirocyclic core during reactions?

  • Methodology :

  • Kinetic studies : Monitor degradation via HPLC under varying conditions. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the spiro structure at 0–25°C, while elevated temperatures (>40°C) promote ring-opening side reactions .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., ~150°C for tert-butyl derivatives) .

Q. What analytical challenges arise in distinguishing diastereomers of azaspiro derivatives?

  • Methodology :

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients to resolve enantiomers .
  • Dynamic NMR : Detect slow interconversion of diastereomers at low temperatures (−40°C in CD2_2Cl2_2) .
  • Contradictions : Discrepancies in reported melting points (e.g., 95–98°C vs. 102–105°C) may arise from polymorphic forms or residual solvents, necessitating DSC analysis .

Q. How can computational modeling optimize reaction yields for spirocyclic intermediates?

  • Methodology :

  • DFT calculations : Simulate transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify energy barriers for ring-closing steps .
  • Machine learning : Train models on published azaspiro synthesis data (e.g., solvent, catalyst, yield) to predict optimal conditions .

Q. What strategies mitigate hygroscopicity in tert-butyl carbamate derivatives?

  • Methodology :

  • Lyophilization : Freeze-dry the compound after synthesis to reduce moisture absorption .
  • Co-crystallization : Form stable co-crystals with hydrophobic agents (e.g., adamantane derivatives) .

Data Contradictions and Resolution

Q. Why do conflicting CAS numbers exist for structurally similar azaspiro compounds?

  • Analysis : Variations arise from isomeric forms (e.g., 5-oxa-2,8-diazaspiro vs. 2-oxa-5,8-diazaspiro) or salt forms (e.g., hydrochloride salts in vs. free bases in ) . Cross-validate using spectral data and IUPAC nomenclature.

Q. How should researchers address discrepancies in reported purity levels (95% vs. 98%)?

  • Resolution :

  • Batch testing : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
  • Impurity profiling : LC-MS/MS identifies common byproducts (e.g., de-Boc derivatives) .

Methodological Tables

Parameter Typical Value Reference
Melting Point95–105°C (polymorph-dependent)
Solubility (DMSO)≥50 mg/mL
Storage Stability (2–8°C)>12 months
TGA Decomposition Onset~150°C

Key Citations

  • Structural analysis: SHELX refinement
  • Safety protocols: Combi-Blocks SDS
  • Synthetic routes: Enamine Ltd. catalog

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